N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide
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Overview
Description
N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylcarbamoyl group attached to the buta-2,3-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide typically involves the reaction of phenyl isocyanate with buta-2,3-dienamide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or carbamoyl groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-(phenylcarbamoyl)butanamide
- N-Phenyl-N-(phenylcarbamoyl)prop-2-enamide
- N-Phenyl-N-(phenylcarbamoyl)ethanamide
Uniqueness
N-Phenyl-N-(phenylcarbamoyl)buta-2,3-dienamide is unique due to the presence of the buta-2,3-dienamide backbone, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The conjugated diene system in the compound may also contribute to its unique properties and applications.
Properties
CAS No. |
114081-00-4 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
[but-3-enoyl(phenyl)carbamoyl]-phenylazanide |
InChI |
InChI=1S/C17H14N2O2/c1-2-9-16(20)19(15-12-7-4-8-13-15)17(21)18-14-10-5-3-6-11-14/h2-13H,1H2 |
InChI Key |
VLZCBSIFPRRKNX-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH+]C(=O)N(C1=CC=CC=C1)C(=O)[N-]C2=CC=CC=C2 |
Origin of Product |
United States |
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